![molecular formula C22H20BrN5O2S B11257231 N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11257231.png)
N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including a bromo-substituted phenyl ring, a methoxy-substituted phenyl ring, a pyrrole ring, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Phenyl Rings: The bromo and methoxy-substituted phenyl rings can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or phenyl rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functional groups.
Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
類似化合物との比較
Similar Compounds
N-(4-bromo-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives that feature similar functional groups.
N-(4-chloro-3-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound differs by the substitution of a chlorine atom instead of a bromine atom.
N-(4-bromo-3-methylphenyl)-2-{[5-(2-hydroxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound features a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of “This compound” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C22H20BrN5O2S |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20BrN5O2S/c1-15-13-16(9-10-18(15)23)24-20(29)14-31-22-26-25-21(28(22)27-11-5-6-12-27)17-7-3-4-8-19(17)30-2/h3-13H,14H2,1-2H3,(H,24,29) |
InChIキー |
XAQHNZXFOYSRKP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11257153.png)
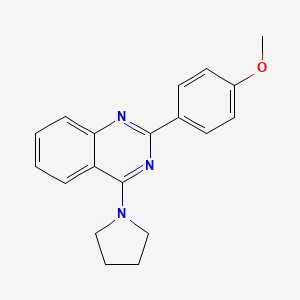
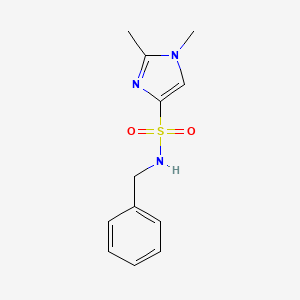
![N-{3-[Ethyl(phenyl)amino]propyl}-1-(quinoxalin-2-YL)piperidine-3-carboxamide](/img/structure/B11257161.png)
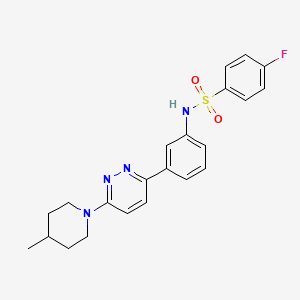
![N1-(4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257169.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257184.png)
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11257190.png)
![7-(2,3-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257193.png)
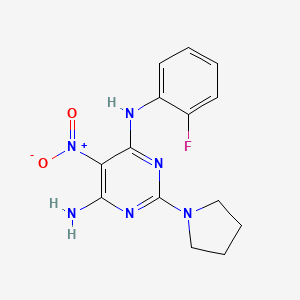
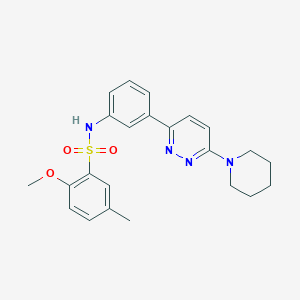
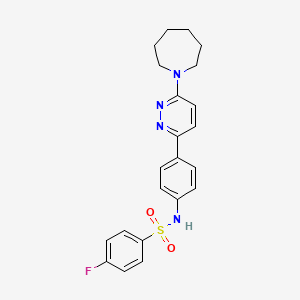
![6-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11257218.png)

